molecular formula C30H24N2O2 B11552407 N'-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide

N'-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide

Katalognummer: B11552407
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: GXJBXQQXXVJVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide is a complex organic compound that features a fluorenylidene group and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide typically involves the condensation reaction between 9H-fluoren-9-one and 4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce fluorenone derivatives, while reduction could yield fluorenylidene hydrazides.

Wissenschaftliche Forschungsanwendungen

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Fluoren-9-yliden-hydrazin: Teilt die Fluorenyliden-Gruppe, aber es fehlt der Benzohydrazid-Rest.

    2-(3-Chlorphenoxy)-N’-(9H-Fluoren-9-yliden)propanohydrazid: Enthält eine ähnliche Fluorenyliden-Gruppe, aber mit unterschiedlichen Substituenten.

Einzigartigkeit

N’-(9H-Fluoren-9-yliden)-4-[(2,4,6-Trimethylphenyl)carbonyl]benzohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für verschiedene Forschungs- und Industrieanwendungen wertvoll.

Eigenschaften

Molekularformel

C30H24N2O2

Molekulargewicht

444.5 g/mol

IUPAC-Name

N-(fluoren-9-ylideneamino)-4-(2,4,6-trimethylbenzoyl)benzamide

InChI

InChI=1S/C30H24N2O2/c1-18-16-19(2)27(20(3)17-18)29(33)21-12-14-22(15-13-21)30(34)32-31-28-25-10-6-4-8-23(25)24-9-5-7-11-26(24)28/h4-17H,1-3H3,(H,32,34)

InChI-Schlüssel

GXJBXQQXXVJVBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NN=C3C4=CC=CC=C4C5=CC=CC=C53)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.